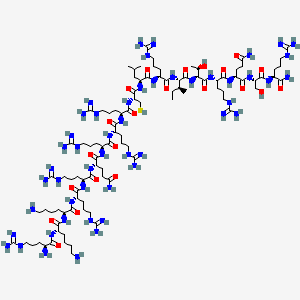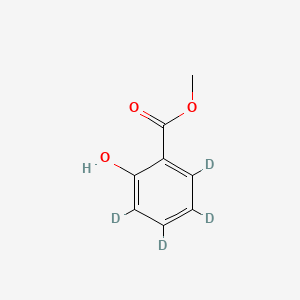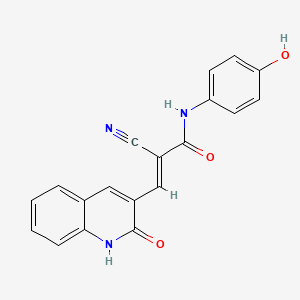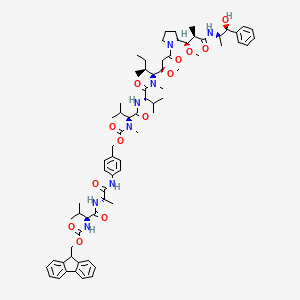
Fmoc-VAP-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-VAP-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of an ADC linker and a tubulin inhibitor, monomethyl auristatin E (MMAE), with a protective fluorenylmethyloxycarbonyl (Fmoc) group . This compound is significant in targeted cancer therapy due to its ability to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-VAP-MMAE involves several steps. Initially, the Fmoc group is attached to valine-alanine-proline (VAP) to form Fmoc-VAP. This intermediate is then reacted with monomethyl auristatin E (MMAE) to form the final conjugate . The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and bases such as diisopropylethylamine (DIPEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent ratios, and reaction times. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-VAP-MMAE undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, exposing the amine group for further conjugation.
Cleavage Reactions: The linker between the ADC and MMAE is cleaved enzymatically within the target cells, releasing the cytotoxic MMAE.
Common Reagents and Conditions
Major Products
The major product of these reactions is the free MMAE, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-VAP-MMAE is used to study the efficiency of different linkers in ADCs and their stability under various conditions .
Biology
Biologically, it is used to investigate the mechanisms of targeted drug delivery and the cellular uptake of ADCs .
Medicine
In medicine, this compound is crucial in developing targeted cancer therapies. It allows for the selective delivery of cytotoxic agents to cancer cells, reducing side effects and improving therapeutic outcomes .
Industry
Industrially, it is used in the large-scale production of ADCs for clinical use. The compound’s stability and effectiveness make it a valuable component in the pharmaceutical industry .
Mechanism of Action
Fmoc-VAP-MMAE exerts its effects through a multi-step mechanism:
Targeting: The ADC targets specific cancer cell antigens.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: The linker is cleaved by lysosomal enzymes, releasing MMAE.
Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Fmoc-VAP-MMAF: Similar to Fmoc-VAP-MMAE but with monomethyl auristatin F (MMAF) as the cytotoxic agent.
Fmoc-VAP-DM1: Uses DM1 as the cytotoxic agent instead of MMAE.
Uniqueness
This compound is unique due to its specific linker and the use of MMAE, which has shown high potency in inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C70H98N8O13 |
|---|---|
Molecular Weight |
1259.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C70H98N8O13/c1-16-43(8)61(56(88-14)37-57(79)78-36-24-31-55(78)63(89-15)44(9)64(81)71-45(10)62(80)48-25-18-17-19-26-48)76(12)68(85)59(41(4)5)74-67(84)60(42(6)7)77(13)70(87)91-38-47-32-34-49(35-33-47)73-65(82)46(11)72-66(83)58(40(2)3)75-69(86)90-39-54-52-29-22-20-27-50(52)51-28-21-23-30-53(51)54/h17-23,25-30,32-35,40-46,54-56,58-63,80H,16,24,31,36-39H2,1-15H3,(H,71,81)(H,72,83)(H,73,82)(H,74,84)(H,75,86)/t43-,44+,45+,46-,55-,56+,58-,59-,60-,61-,62+,63+/m0/s1 |
InChI Key |
DNBKSBZOHVIOEB-QKUOFYSQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



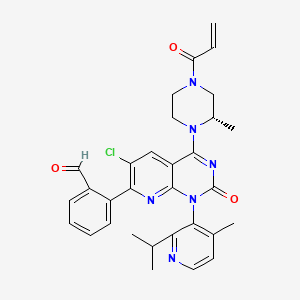
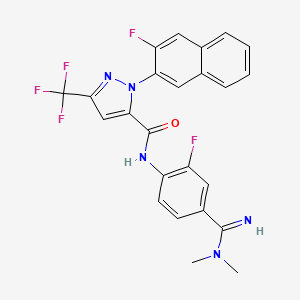
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
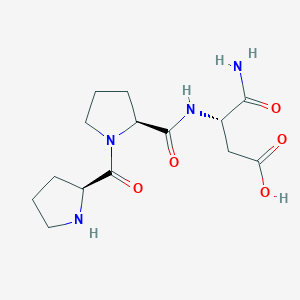
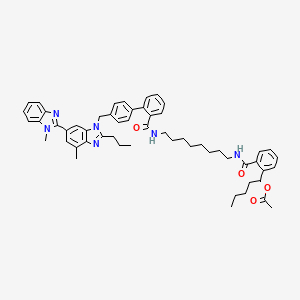
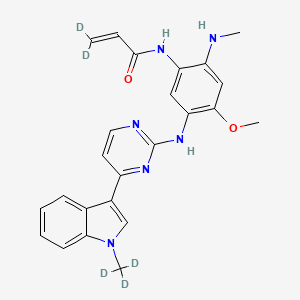
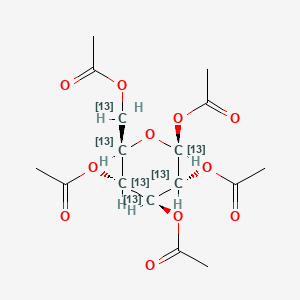

![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)
